Lamivudine sulfoxide, (3RS)- Lamivudine sulfoxide, (3RS)- A metabolite of Lamivudine. Unknown stereochemistry at the sulfur (S) center.
A metabolite of Lamivudine.
Brand Name: Vulcanchem
CAS No.: 1235712-40-9
VCID: VC21358662
InChI: InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1
SMILES: C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Molecular Formula: C8H11N3O4S
Molecular Weight: 245.26 g/mol

Lamivudine sulfoxide, (3RS)-

CAS No.: 1235712-40-9

Cat. No.: VC21358662

Molecular Formula: C8H11N3O4S

Molecular Weight: 245.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lamivudine sulfoxide, (3RS)- - 1235712-40-9

Specification

CAS No. 1235712-40-9
Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
IUPAC Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Standard InChI InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1
Standard InChI Key LJMQAXFNQNADRZ-AOAOFLDXSA-N
Isomeric SMILES C1[C@H](O[C@H](S1=O)CO)N2C=CC(=NC2=O)N
SMILES C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Canonical SMILES C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Appearance White Solid
Melting Point 247-250°C

Introduction

Chemical Structure and Properties

Molecular Composition and Stereochemistry

Lamivudine sulfoxide, (3RS)-, has the molecular formula C₈H₁₁N₃O₄S and a molecular weight of 245.256 g/mol . It contains a sulfoxide group (-SO-) attached to a cyclopentane ring, which is part of a 1,3-oxathiolane moiety. The stereochemistry of the compound is critical: the (3RS) configuration refers to the configuration at the sulfur atom and the adjacent carbon atom in the oxathiolane ring.

Key Structural Features:

  • Sulfoxide Group: The sulfur atom in the sulfoxide group is bonded to an oxygen atom and two carbon atoms, creating a tetrahedral geometry.

  • Oxathiolane Ring: A five-membered ring containing sulfur and oxygen atoms, with hydroxymethyl and pyrimidine substituents.

  • Stereochemistry: The (3RS) designation indicates the absolute configuration at the sulfur center and the adjacent carbon atom.

Table 1: Molecular Properties of Lamivudine Sulfoxide, (3RS)-

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₄S
Molecular Weight245.256 g/mol
SMILESNC1=NC(=O)N(C=C1)[C@@H]2CS@@+C@HO2
InChIKeyLJMQAXFNQNADRZ-AJHSIVBLSA-N

Analytical Characterization

The compound is often analyzed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to assess chromatographic purity, as required by pharmacopeial standards (e.g., EP) . Its optical activity is unspecified, but its stereochemistry is confirmed via absolute configuration analysis .

Synthesis and Production Methods

Metabolic Formation

Lamivudine sulfoxide is primarily formed as a metabolite of lamivudine through enzymatic oxidation. This process involves sulfotransferases (e.g., ST1A1), which oxidize the thioether group in lamivudine to a sulfoxide .

Metabolic Pathway:

  • Lamivudine → Lamivudine Sulfoxide: Oxidation of the sulfur atom in lamivudine by sulfotransferases.

  • Further Oxidation: Potential conversion to lamivudine sulfone under prolonged oxidative conditions.

Biological Activity and Mechanism

Antiviral Efficacy

Lamivudine sulfoxide retains partial antiviral activity against HIV and HBV, though it is less potent than lamivudine itself. Its mechanism involves:

  • Competitive Inhibition: The sulfoxide group may enhance binding to viral reverse transcriptase (RT) or polymerase enzymes, disrupting viral DNA synthesis .

  • Chain Termination: Incorporation into viral DNA causes premature termination due to the absence of a 3'-hydroxyl group .

Metabolic Stability and Bioavailability

The sulfoxide group impacts pharmacokinetics:

  • Metabolism: Lamivudine sulfoxide is further metabolized to lamivudine sulfone or excreted.

  • Half-Life: Similar to lamivudine, allowing once-daily dosing in clinical regimens .

Pharmacokinetics and Metabolism

Absorption and Distribution

Lamivudine sulfoxide is absorbed through passive diffusion or active transport via SLC22A transporters, similar to lamivudine . It accumulates in the nucleus, where it competes with natural nucleotides.

Excretion and Resistance

  • Excretion: Primarily renal, with sulfoxide metabolites detected in urine.

  • Resistance: Mutations in viral RT (e.g., M184V in HIV) reduce lamivudine efficacy, but the role of sulfoxide in resistance is unclear .

Research Findings and Clinical Relevance

Role in Drug Development

Lamivudine sulfoxide serves as:

  • Reference Standard: For quality control in lamivudine formulations, ensuring compliance with EP/USP impurity limits .

  • Model Compound: In studies of sulfur oxidation and nucleoside analogs .

Clinical Implications

  • Adverse Effects: Similar to lamivudine, including lactic acidosis and pancreatitis, though rare .

  • Therapeutic Potential: Investigated in combination therapies for HBV, leveraging its antiviral properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator